4-Methoxythiophene-2-carboxylic acid 4-Methoxythiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 77133-27-8
VCID: VC2228167
InChI: InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8)
SMILES: COC1=CSC(=C1)C(=O)O
Molecular Formula: C6H6O3S
Molecular Weight: 158.18 g/mol

4-Methoxythiophene-2-carboxylic acid

CAS No.: 77133-27-8

Cat. No.: VC2228167

Molecular Formula: C6H6O3S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxythiophene-2-carboxylic acid - 77133-27-8

Specification

CAS No. 77133-27-8
Molecular Formula C6H6O3S
Molecular Weight 158.18 g/mol
IUPAC Name 4-methoxythiophene-2-carboxylic acid
Standard InChI InChI=1S/C6H6O3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3,(H,7,8)
Standard InChI Key RZKNUGQFDJQRJO-UHFFFAOYSA-N
SMILES COC1=CSC(=C1)C(=O)O
Canonical SMILES COC1=CSC(=C1)C(=O)O

Introduction

Chemical Identity and Basic Properties

Physical and Chemical Properties

Based on the available data, the compound has the following properties:

PropertyValue
CAS Number77131-91-0
Molecular Weight216.74800*
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

*Note: This molecular weight appears inconsistent with the expected structure of 4-methoxythiophene-2-carboxylic acid .

Structural Characteristics

The compound consists of a thiophene core (a five-membered aromatic heterocycle containing one sulfur atom) with two functional groups: a carboxylic acid (-COOH) at position 2 and a methoxy group (-OCH3) at position 4. These functional groups significantly influence the compound's physical properties, reactivity, and potential applications in organic synthesis.

Related Thiophene Derivatives and Comparative Analysis

To better understand 4-methoxythiophene-2-carboxylic acid, it is valuable to examine related compounds that share structural similarities.

Comparison with 4-Methoxybenzo[b]thiophene-2-carboxylic Acid

4-Methoxybenzo[b]thiophene-2-carboxylic acid (CAS: 476199-14-1) represents a benzofused analog with the molecular formula C10H8O3S and molecular weight of 208.24 g/mol . This compound differs from 4-methoxythiophene-2-carboxylic acid by the presence of a fused benzene ring. Some key properties include:

Property4-Methoxybenzo[b]thiophene-2-carboxylic acid
Molecular FormulaC10H8O3S
Molecular Weight208.24 g/mol
SMILES NotationCOC1=C2C=C(SC2=CC=C1)C(=O)O
InChIInChI=1S/C10H8O3S/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)

The benzofused system likely alters the electronic properties compared to the simple thiophene ring, potentially affecting reactivity patterns and applications .

Comparison with Other Thiophene-2-carboxylic Acid Derivatives

Several other substituted thiophene-2-carboxylic acids have been studied more extensively:

  • 4,5-Dibromo-3-methylthiophene-2-carboxylic acid (CAS: 854626-32-7) has a molecular weight of 299.97 g/mol and formula C6H4Br2O2S. This compound features bromine atoms at positions 4 and 5, with a methyl group at position 3.

  • 5-formyl-4-methylthiophene-2-carboxylic acid (CAS: 391936-74-6) has a molecular weight of 170.19 g/mol and formula C7H6O3S . It contains a formyl group at position 5 and a methyl group at position 4.

These variations in substitution patterns provide insights into how different functional groups affect the properties and reactivity of thiophene-2-carboxylic acid derivatives.

StepReagentsConditionsYield
1.1Not specifiedHeating, 24h87%
2.1n-BuLi; TMEDAHexane; THF, -78°C, 2hNot specified
2.2Hexane; THF; diethyl ether20°C, 16hNot specified
3.1Aqueous H2SO4 (8.3g)Not specifiedNot specified

This synthetic approach demonstrates the typical methods used for functionalization of thiophenes to introduce carboxylic acid groups and additional functional groups .

Reactivity and Chemical Behavior

The reactivity of 4-methoxythiophene-2-carboxylic acid can be inferred from general thiophene chemistry and the behavior of similar compounds.

General Reactivity Patterns

Thiophene derivatives typically exhibit aromatic character, though they are generally more reactive toward electrophilic substitution than benzene. The presence of the methoxy group at position 4 would be expected to enhance reactivity at positions 3 and 5 through its electron-donating effect. Meanwhile, the carboxylic acid group at position 2 would have an electron-withdrawing effect, potentially decreasing reactivity at adjacent positions.

Electrochemical Behavior of Related Compounds

Studies on related heterocyclic carboxylic acids provide insights into potential electrochemical properties. For instance, 2-methylthiopyridin-4-carboxylic acid and 2-mercaptopyridin-4-carboxylic acid show distinctive voltammetric behavior, with the latter exhibiting a small dimerization wave followed by a competing wave . Although these compounds contain pyridine rather than thiophene rings, their electrochemical behavior suggests that 4-methoxythiophene-2-carboxylic acid might also display interesting redox properties worth investigating.

Research Gaps and Future Directions

The available literature reveals several important gaps in our understanding of 4-methoxythiophene-2-carboxylic acid:

Future research directions might include:

  • Development of efficient and scalable synthetic routes.

  • Detailed physical and spectroscopic characterization.

  • Exploration of potential applications in drug discovery, particularly given the promising activities of related thiophene compounds.

  • Investigation of its utility as a building block in the synthesis of functional materials.

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